R-Clopidogrel carboxylic acid

Descripción general

Descripción

R-Clopidogrel carboxylic acid is a metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. The carboxylic acid derivative is formed through the hydrolysis of clopidogrel and is considered an inactive metabolite .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of R-Clopidogrel carboxylic acid involves the hydrolysis of clopidogrel. This process can be carried out using acidic or basic conditions. Typically, the hydrolysis is performed in an aqueous medium with the addition of hydrochloric acid or sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound. The reaction conditions are carefully controlled to ensure the complete conversion of clopidogrel to its carboxylic acid derivative .

Análisis De Reacciones Químicas

Types of Reactions: R-Clopidogrel carboxylic acid primarily undergoes hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide in an aqueous medium.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major product formed from the hydrolysis of clopidogrel is this compound. Oxidation and reduction reactions can lead to the formation of various derivatives, depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Stability Studies

R-Clopidogrel carboxylic acid is crucial for understanding the pharmacokinetics of clopidogrel. A study validated a method for quantifying this compound alongside its active metabolite in feline plasma, demonstrating its stability under various conditions. The results indicated that this compound remains stable for up to nine months at -80°C, facilitating accurate pharmacokinetic studies. The assay's linearity and precision were confirmed, allowing for comprehensive evaluations of clopidogrel's pharmacodynamic interactions and resistance mechanisms .

Metabolism and Biotransformation

The metabolism of this compound is primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT2B4, and UGT2B17. Understanding these metabolic pathways is essential for predicting drug interactions and individual responses to clopidogrel therapy. Research has shown that variations in these enzymes can significantly affect the efficacy and safety profiles of clopidogrel, particularly in patients with cardiovascular diseases .

Enantioselective Synthesis

Recent advancements in the enantioselective synthesis of this compound highlight its potential for producing enantiomerically pure compounds using biocatalysis. A study demonstrated that using Candida rugosa lipase in conjunction with ionic liquids can achieve high enantioselectivity in the kinetic resolution of racemic clopidogrel carboxylic acid. This method aligns with green chemistry principles, offering an environmentally friendly approach to synthesizing pharmaceutical compounds .

Therapeutic Implications

This compound plays a vital role in the therapeutic effects of clopidogrel as an antiplatelet agent. Its active form inhibits platelet aggregation, reducing the risk of thrombotic events such as strokes and heart attacks. Clinical studies have established a correlation between plasma levels of this compound and clinical outcomes in patients undergoing antiplatelet therapy .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Pharmacokinetic Study in Cats : A pilot study involving healthy cats demonstrated the utility of a validated assay to measure plasma concentrations of this compound, providing insights into its pharmacokinetic profile and stability .

- Metabolic Pathway Analysis : Another study focused on understanding the metabolic pathways involving this compound, revealing significant implications for personalized medicine approaches in treating cardiovascular diseases .

Summary Table of Key Findings

Mecanismo De Acción

R-Clopidogrel carboxylic acid itself is an inactive metabolite and does not exert any pharmacological effects. The active metabolite of clopidogrel, which is responsible for its antiplatelet activity, irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Comparación Con Compuestos Similares

Clopidogrel: The parent compound, an antiplatelet agent used to prevent blood clots.

Prasugrel: Another antiplatelet agent with a similar mechanism of action but different metabolic pathways.

Ticlopidine: An older antiplatelet agent with a similar therapeutic use but different chemical structure.

Uniqueness: R-Clopidogrel carboxylic acid is unique in that it is an inactive metabolite of clopidogrel, formed through hydrolysis. Unlike its active counterpart, it does not contribute to the antiplatelet effects but is crucial for understanding the pharmacokinetics and metabolism of clopidogrel .

Actividad Biológica

R-Clopidogrel carboxylic acid is an important metabolite of clopidogrel, a widely used antiplatelet medication. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies in the prevention of cardiovascular events. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and implications for clinical practice.

Metabolic Pathways

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The metabolism primarily occurs in the liver through two main pathways:

- Conversion to Active Metabolites :

- Formation of Inactive Metabolite :

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various models, including humans and animals. Key findings include:

- Absorption : Following oral administration, clopidogrel is approximately 50% absorbed from the intestine .

- Distribution : The apparent volume of distribution is significant, with values reported around 39,240 ± 33,520 L .

- Protein Binding : Both active and inactive metabolites are highly protein-bound (98%) in plasma .

- Elimination : The elimination half-life of clopidogrel is about 6 hours, while this compound has a longer half-life due to its inactive nature .

Enzymatic Activity

Research has identified several UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of this compound:

- UGT2B7 and UGT2B17 are the primary enzymes responsible for its glucuronidation in the liver .

- Inhibition studies have shown that nonselective UGT inhibitors significantly reduce the formation of clopidogrel acyl-β-d-glucuronide from this compound .

Case Study 1: Pharmacogenetics Impact

A study involving healthy volunteers assessed the impact of UGT polymorphisms on clopidogrel metabolism. Carriers of the UGT2B17 deletion allele exhibited a 10% decrease in plasma levels of clopidogrel acyl-β-d-glucuronide relative to this compound, suggesting genetic variations can significantly influence drug metabolism and efficacy .

Case Study 2: Feline Model

In a pharmacokinetic study conducted on cats, researchers validated a method for quantifying clopidogrel and its metabolites, including this compound. The findings indicated that while the active metabolite was unstable, this compound remained stable under certain conditions, facilitating further studies on its pharmacodynamic properties .

Research Findings Summary Table

| Parameter | This compound |

|---|---|

| Metabolism | Primarily through hepatic pathways |

| Key Enzymes | UGT2B7, UGT2B17 |

| Protein Binding | 98% |

| Volume of Distribution | 39,240 ± 33,520 L |

| Half-Life | Longer than active metabolites |

| Clinical Implications | Variability due to genetic polymorphisms |

Propiedades

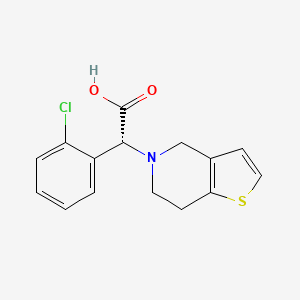

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324757-50-8 | |

| Record name | Clopidogrel carboxylic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.